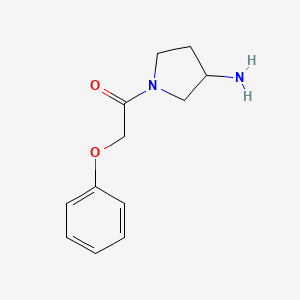
1-(3-Aminopirrolidin-1-il)-2-fenoxietan-1-ona
Descripción general
Descripción
“1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one” is a compound that contains a pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also contains an amine group (-NH2) and a phenoxy group (-OC6H5). The presence of these functional groups suggests that the compound could have interesting biological activities .
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated five-membered ring with sp3 hybridization . This allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry of the molecule . The presence of different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de pirrolidinona, incluido “1-(3-Aminopirrolidin-1-il)-2-fenoxietan-1-ona”, han mostrado significativas propiedades antimicrobianas. Estos compuestos se pueden sintetizar en diversas formas para atacar un amplio espectro de bacterias y hongos patógenos. Su mecanismo de acción a menudo implica la interrupción de la pared celular microbiana o la interferencia con enzimas esenciales .
Actividad Anticancerígena
La complejidad estructural de los derivados de pirrolidinona se presta a la investigación anticancerígena. Estos compuestos pueden diseñarse para interferir con la proliferación de células cancerosas e inducir la apoptosis. Son particularmente útiles para atacar vías específicas que están hiperactivas en las células cancerosas, como la transducción de señales o los mecanismos de reparación del ADN .
Actividad Antiinflamatoria
Debido a su versatilidad química, los derivados de pirrolidinona se exploran por sus efectos antiinflamatorios. Pueden modular la respuesta inflamatoria del cuerpo, convirtiéndolos en candidatos potenciales para el tratamiento de enfermedades inflamatorias crónicas .
Actividad Antidepresiva
La capacidad del compuesto para atravesar la barrera hematoencefálica lo convierte en un candidato para estudios neurofarmacológicos. Los derivados de pirrolidinona pueden actuar sobre los receptores y transportadores del sistema nervioso central, lo que puede conducir al desarrollo de nuevos fármacos antidepresivos .
Propiedades Anticonvulsivas
La investigación sobre las propiedades anticonvulsivas de los derivados de pirrolidinona está en curso. Estos compuestos pueden ofrecer nuevas vías para el tratamiento de la epilepsia al estabilizar las tasas de disparo neuronal y prevenir la propagación de las convulsiones .
Descubrimiento y Desarrollo de Fármacos
“this compound” sirve como un bloque de construcción en la síntesis de varias moléculas farmacológicamente activas. Su grupo aminopirrolidinilo es particularmente útil para crear ligandos que pueden unirse a una amplia gama de objetivos biológicos, lo que ayuda en el descubrimiento de nuevos fármacos.
Síntesis Orgánica
Este compuesto también es valioso en química orgánica, donde se puede utilizar como un intermedio en la síntesis de moléculas complejas. Su reactividad permite la introducción de varios grupos funcionales, lo que puede conducir a la creación de diversos compuestos orgánicos.
Catálisis
En el campo de la catálisis, los derivados de pirrolidinona pueden actuar como catalizadores o co-catalizadores debido a sus propiedades electrónicas y estéricas únicas. Pueden aumentar la velocidad de las reacciones químicas, lo que los hace útiles en procesos industriales.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of biological targets, but without specific studies on this compound, it’s difficult to identify its primary targets.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can interact with their targets in a variety of ways, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives have been found to be involved in a variety of biochemical pathways, depending on their specific biological targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic potential. Pyrrolidine derivatives are generally well-absorbed and can be metabolized by a variety of enzymatic pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. These effects could range from changes in cellular metabolism to modulation of signal transduction pathways or even cell death, depending on the specific targets and pathways involved .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the compound’s stability could be affected by extremes of pH or temperature, while its efficacy could be influenced by the presence of other competing molecules or inhibitors .
Análisis Bioquímico
Biochemical Properties
1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as topoisomerase IV and DNA gyrase is crucial in inhibiting bacterial nucleic acid synthesis . These interactions disrupt the enzymes’ functions, leading to the breakage of bacterial chromosomes and ultimately inhibiting bacterial growth.
Cellular Effects
1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by interfering with the fibroblast growth factor receptor (FGFR) signaling pathway . This inhibition leads to reduced cell migration and invasion, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of 1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes such as topoisomerase IV and DNA gyrase, inhibiting their activity . Additionally, it affects the FGFR signaling pathway by binding to the receptor and preventing its activation, leading to downstream effects on cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and migration .
Dosage Effects in Animal Models
The effects of 1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth and cancer cell proliferation without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential phototoxicity and cytotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of 1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within specific tissues, impacting its therapeutic effects.
Subcellular Localization
The subcellular localization of 1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is vital for elucidating its mechanism of action and optimizing its therapeutic applications.
Propiedades
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-phenoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-6-7-14(8-10)12(15)9-16-11-4-2-1-3-5-11/h1-5,10H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQXVHMRVWAXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





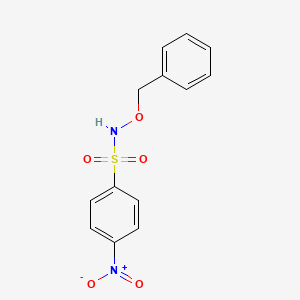
![(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B1453571.png)
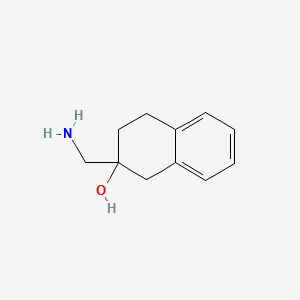
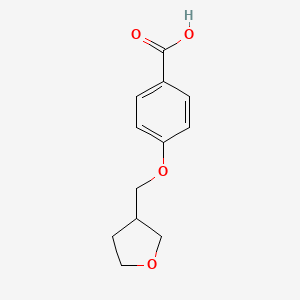
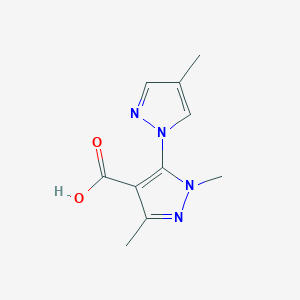
![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine](/img/structure/B1453575.png)
![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B1453578.png)
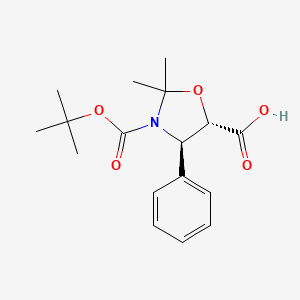
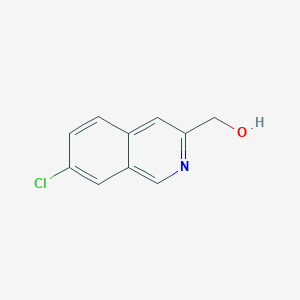
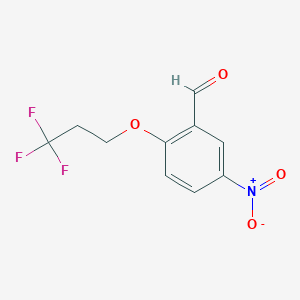
![[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453585.png)
